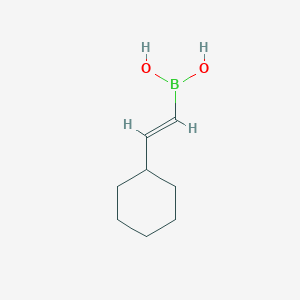

(2-Cyclohexylvinyl)boronic acid

Description

BenchChem offers high-quality (2-Cyclohexylvinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclohexylvinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-2-cyclohexylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJOMMIILHLCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Cyclohexylvinyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for (trans-(2-Cyclohexylvinyl)boronic acid), a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The synthesis is primarily achieved through a two-step process: the hydroboration of cyclohexylacetylene to form a vinylboronate ester, followed by the hydrolysis of the ester to yield the desired boronic acid.

Synthesis Pathway Overview

The synthesis of trans-(2-Cyclohexylvinyl)boronic acid commences with the hydroboration of cyclohexylacetylene. This reaction typically employs a borane reagent, such as pinacolborane, in the presence of a catalyst to ensure high regioselectivity and stereoselectivity, yielding the trans-vinylboronate ester. Subsequent deprotection of the pinacol group affords the final boronic acid product.

Caption: Synthesis pathway for trans-(2-Cyclohexylvinyl)boronic acid.

Experimental Protocols

The following protocols are based on established methodologies for the hydroboration of terminal alkynes and the deprotection of pinacol boronate esters.[1] While specific data for cyclohexylacetylene is not extensively published, these procedures for analogous substrates provide a robust framework.

Step 1: Synthesis of trans-(2-Cyclohexylvinyl)boronic acid pinacol ester

This procedure is adapted from a general method for the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane.[1]

Materials:

-

Cyclohexylacetylene

-

Pinacolborane (HBpin)

-

Dicyclohexylborane (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, argon-flushed flask, add cyclohexylacetylene (1.0 equiv).

-

Under an inert atmosphere, add pinacolborane (1.1 equiv).

-

Add a catalytic amount of dicyclohexylborane solution (e.g., 5 mol%).

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by TLC or GC-MS. For less reactive substrates, gentle heating may be required.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.

Step 2: Synthesis of trans-(2-Cyclohexylvinyl)boronic acid

This protocol describes the deprotection of the pinacol ester to the corresponding boronic acid. Several methods exist for this transformation[2][3][4]; a common approach involves transesterification followed by hydrolysis.

Materials:

-

trans-(2-Cyclohexylvinyl)boronic acid pinacol ester

-

Diethanolamine

-

Diethyl ether or other suitable organic solvent

-

Aqueous acid (e.g., 1 M HCl)

-

Sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolve the trans-(2-Cyclohexylvinyl)boronic acid pinacol ester in a suitable organic solvent such as diethyl ether.

-

Add diethanolamine (1.0-1.2 equivalents) to the solution. The diethanolamine adduct of the boronic acid may precipitate.

-

Stir the mixture at room temperature for a period of time (typically 1-3 hours) to ensure complete formation of the adduct.

-

The resulting solid can be collected by filtration and washed with a cold solvent.

-

The isolated adduct is then hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) until the solid dissolves.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude trans-(2-Cyclohexylvinyl)boronic acid.

-

Further purification can be achieved by recrystallization or careful column chromatography.

Quantitative Data

The following table summarizes typical yields for the hydroboration of terminal alkynes with pinacolborane using dicyclohexylborane as a catalyst, which serves as a reference for the synthesis of the target compound.[1]

| Substrate (1-Alkyne) | Product (Vinylboronic acid pinacol ester) | Yield (%) |

| 1-Octyne | (E)-1-Octenylboronic acid pinacol ester | 95 |

| Phenylacetylene | (E)-Styrylboronic acid pinacol ester | 98 |

| 3,3-Dimethyl-1-butyne | (E)-3,3-Dimethyl-1-butenylboronic acid pinacol ester | 93 |

Note: Yields are for the isolated product after purification.

Characterization Data of trans-(2-Cyclohexylvinyl)boronic acid

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show characteristic signals for the vinyl protons with a large coupling constant (typically >15 Hz) indicative of a trans geometry. Resonances for the cyclohexyl group protons would also be present. The B(OH)₂ protons are often broad and may exchange with D₂O.

-

¹³C NMR: Signals corresponding to the vinyl carbons and the carbons of the cyclohexyl ring are expected. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (154.01 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of trans-(2-Cyclohexylvinyl)boronic acid.

Caption: General experimental workflow for the synthesis.

References

- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. trans-(2-Cyclohexylvinyl)boronic acid 95 37490-33-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-Cyclohexylvinyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclohexylvinyl)boronic acid, also known as (E)-(2-Cyclohexylvinyl)boronic acid or trans-(2-Cyclohexylethenyl)boronic acid, is a versatile organic compound with significant applications in synthetic chemistry.[1] Its utility as a reactant in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Cyclohexylvinyl)boronic acid, complete with experimental protocols for their determination and a workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of (2-Cyclohexylvinyl)boronic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅BO₂ | [1][2] |

| Molecular Weight | 154.01 g/mol | [1][2] |

| CAS Number | 37490-33-8 | [1][2][3] |

| Melting Point | 106-111 °C | [2][4] |

| Appearance | Solid powder | [5] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of (2-Cyclohexylvinyl)boronic acid.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of (2-Cyclohexylvinyl)boronic acid is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 10-15°C of the expected melting point (106-111°C), reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]

-

Record the temperature at which the first droplet of liquid is observed as the start of the melting range.

-

Record the temperature at which the entire sample has completely melted as the end of the melting range.[6]

-

For accuracy, it is recommended to perform the determination in triplicate.

Solubility Determination

Understanding the solubility of (2-Cyclohexylvinyl)boronic acid in various solvents is essential for reaction setup, purification, and formulation.

Materials:

-

(2-Cyclohexylvinyl)boronic acid

-

A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Place approximately 25 mg of (2-Cyclohexylvinyl)boronic acid into a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[8][9]

-

Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble.

-

For water-soluble compounds, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[10]

-

Systematically test the solubility in a range of solvents from polar to non-polar to establish a comprehensive solubility profile. The general principle of "like dissolves like" can be a useful guide.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (2-Cyclohexylvinyl)boronic acid.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure for ¹H NMR:

-

Dissolve 5-10 mg of (2-Cyclohexylvinyl)boronic acid in a suitable deuterated solvent (e.g., CDCl₃, d₄-methanol, or DMSO-d₆). Boronic acids can sometimes give broad peaks due to the formation of oligomeric anhydrides (boroxines).[12] Running the NMR in d₄-methanol can often provide sharper signals.[12]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

Procedure for ¹¹B NMR:

-

Prepare the sample as described for ¹H NMR.

-

Tune the NMR spectrometer to the ¹¹B frequency.

-

Acquire the ¹¹B NMR spectrum. The chemical shift will be indicative of the trigonal (boronic acid) or tetrahedral (boronate ester) state of the boron atom.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

General Sample Preparation: For boronic acids, derivatization is often employed to increase volatility and stability for certain MS techniques.[16]

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation:

-

Derivatization: Dissolve approximately 1 mg of (2-Cyclohexylvinyl)boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60-70°C for 30 minutes.[16]

-

Injection: Inject a small volume of the derivatized sample into the GC-MS.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program (e.g., start at 100°C, ramp to 280°C).[16]

-

MS Analysis: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 50-550.[16]

Electrospray Ionization-Mass Spectrometry (ESI-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a solvent mixture such as acetonitrile/water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.[16]

-

Analysis: Infuse the sample directly into the ESI source or introduce it via liquid chromatography.

Workflow and Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of (2-Cyclohexylvinyl)boronic acid.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of (2-Cyclohexylvinyl)boronic acid. The data and protocols presented herein are intended to support researchers and scientists in the effective handling, characterization, and application of this important chemical reagent in their synthetic endeavors. Accurate determination of these properties is paramount for ensuring the reproducibility and success of chemical transformations and for the development of new chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. 2-Cyclohexylethenylboronic acid | 37490-33-8 [m.chemicalbook.com]

- 3. (2-Cyclohexylvinyl)boronic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 37490-33-8 CAS MSDS (2-Cyclohexylethenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS:37490-33-8|(E)-(2-Cyclohexylvinyl)boronicacid|Tachizaki Biomedical [chemlab-tachizaki.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ursinus.edu [ursinus.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-Cyclohexylvinyl)boronic acid (CAS: 37490-33-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclohexylvinyl)boronic acid, with the CAS number 37490-33-8, is a valuable reagent in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a cyclohexyl group attached to a vinylboronic acid moiety, makes it a versatile building block for the introduction of the cyclohexylvinyl group into a wide range of organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Cyclohexylvinyl)boronic acid is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37490-33-8 | [1][2] |

| Molecular Formula | C₈H₁₅BO₂ | [1][2] |

| Molecular Weight | 154.01 g/mol | [1][2] |

| Melting Point | 106-111 °C | [1] |

| Boiling Point | 283.7 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO | [1] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis of (2-Cyclohexylvinyl)boronic acid

The primary synthetic route to trans-(2-Cyclohexylvinyl)boronic acid involves the hydroboration of ethynylcyclohexane. This reaction typically utilizes a borane reagent, such as catecholborane or pinacolborane, followed by hydrolysis to yield the desired boronic acid. The use of pinacolborane is often favored due to the stability of the resulting boronate ester, which can be isolated and purified before being converted to the boronic acid.

Experimental Protocol: Synthesis via Hydroboration of Ethynylcyclohexane

This protocol outlines a general procedure for the synthesis of trans-(2-Cyclohexylvinyl)boronic acid pinacol ester, which can be subsequently hydrolyzed to the boronic acid.

Materials:

-

Ethynylcyclohexane

-

Pinacolborane (HBpin)

-

A suitable catalyst (e.g., a rhodium or iridium complex, or a metal-free catalyst)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethynylcyclohexane (1.0 equivalent) in the anhydrous solvent.

-

Addition of Reagents: Add the catalyst (typically 0.5-5 mol%) to the solution. To this mixture, add pinacolborane (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, trans-(2-Cyclohexylvinyl)boronic acid pinacol ester, can be purified by column chromatography on silica gel.

-

Hydrolysis (optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed. This is typically achieved by stirring the ester with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.

Applications in Organic Synthesis

The primary application of (2-Cyclohexylvinyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide variety of substituted styrenes and other vinylated compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoborane (in this case, (2-Cyclohexylvinyl)boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of trans-(2-Cyclohexylvinyl)boronic acid with a generic aryl bromide.

Materials:

-

trans-(2-Cyclohexylvinyl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous/deoxygenated reactions

Procedure:

-

Reaction Setup: In a Schlenk flask or a similar reaction vessel, combine the aryl bromide (1.0 equivalent), trans-(2-Cyclohexylvinyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is toluene/water or dioxane/water.

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Potential Applications in Drug Development

While specific biological activities of (2-Cyclohexylvinyl)boronic acid have not been extensively reported, the broader class of boronic acids and their derivatives are of significant interest in medicinal chemistry.[3][4][5] Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable, tetrahedral intermediate with the active site serine residue.[6][7][8]

The incorporation of the cyclohexylvinyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. The cyclohexyl group can increase lipophilicity, potentially improving membrane permeability, while the vinyl linker provides a specific spatial arrangement for interaction with biological targets.

Given the established role of vinylboronic acids as potential neuroprotective agents, further investigation into the biological activities of (2-Cyclohexylvinyl)boronic acid and its derivatives is a promising area for future research.

Conclusion

(2-Cyclohexylvinyl)boronic acid is a valuable and versatile reagent for organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the cyclohexylvinyl group. This guide has provided a detailed overview of its properties, a general synthetic protocol, and a standard procedure for its application in C-C bond formation. The potential for this compound and its derivatives in the field of drug discovery, particularly as enzyme inhibitors, warrants further exploration by researchers and scientists.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2-Cyclohexylvinyl)boronic acid: A Technical Guide

Introduction

(2-Cyclohexylvinyl)boronic acid, a member of the versatile family of organoboron compounds, serves as a valuable building block in modern organic synthesis. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a significant reagent for the formation of carbon-carbon bonds in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its structural and electronic properties, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective application and quality control. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR data for (2-Cyclohexylvinyl)boronic acid, alongside the experimental protocols for data acquisition, catering to researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural elucidation of (2-Cyclohexylvinyl)boronic acid is critically dependent on ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

¹H NMR Spectral Data

The ¹H NMR spectrum of (2-Cyclohexylvinyl)boronic acid is characterized by signals corresponding to the vinyl and cyclohexyl protons. The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of the boronic acid moiety, which can exist in equilibrium with its anhydride form.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| B(OH)₂ | - | Broad Singlet | 2H | - |

| =CH-B | - | Doublet | 1H | - |

| CH-CH= | - | Doublet of Triplets | 1H | - |

| Cyclohexyl-H | - | Multiplet | 1H | - |

| Cyclohexyl-H₂ | - | Multiplet | 10H | - |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon attached to the boron atom often exhibits a broad signal due to the quadrupolar nature of the boron nucleus.

| Assignment | Chemical Shift (δ) ppm |

| =C H-B | - |

| CH-C H= | - |

| C H-Cyclohexyl | - |

| C H₂-Cyclohexyl | - |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for the accurate characterization of (2-Cyclohexylvinyl)boronic acid. The following provides a general experimental protocol.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of (2-Cyclohexylvinyl)boronic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its anhydride.

-

Filtration: The resulting solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25 °C).

¹H NMR Acquisition

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is employed.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse sequence with a 30-degree pulse (e.g., zgpg30) is commonly used to obtain a spectrum with simplified multiplicities.

-

Spectral Width: A wider spectral width of around 200-250 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.

Logical Workflow for Spectroscopic Analysis

The process of characterizing (2-Cyclohexylvinyl)boronic acid using NMR spectroscopy follows a logical workflow, from sample preparation to final data interpretation.

Caption: Logical workflow for the NMR spectroscopic analysis of (2-Cyclohexylvinyl)boronic acid.

The ¹H and ¹³C NMR spectroscopic data are indispensable for the unambiguous identification and purity assessment of (2-Cyclohexylvinyl)boronic acid. While specific, experimentally verified data for this compound is not widely published, this guide provides a foundational understanding of the expected spectral features and the methodologies required for their acquisition. For researchers and professionals in the field, adherence to rigorous experimental protocols is essential for obtaining reliable and reproducible NMR data, which is fundamental to advancing research and development in synthetic and medicinal chemistry.

molecular weight and formula of (2-Cyclohexylvinyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclohexylvinyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its stable nature and reactivity make it an important building block for the construction of complex organic molecules, particularly in the development of novel pharmaceutical compounds and advanced materials. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to (2-Cyclohexylvinyl)boronic acid.

Core Data Presentation

The fundamental properties of (2-Cyclohexylvinyl)boronic acid are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₈H₁₅BO₂ |

| Molecular Weight | 154.01 g/mol |

| CAS Number | 37490-33-8 |

| Appearance | White to off-white solid |

| Melting Point | 106-111 °C |

Primary Application: Suzuki-Miyaura Cross-Coupling

(2-Cyclohexylvinyl)boronic acid is most frequently employed in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of styrenes, stilbenes, and other vinyl-substituted aromatic and heteroaromatic compounds. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.

The general transformation involves the reaction of (2-Cyclohexylvinyl)boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The reaction is known for its high functional group tolerance, stereospecificity, and generally mild reaction conditions.

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of (2-Cyclohexylvinyl)boronic acid with an aryl halide, based on procedures reported in the chemical literature.

Reaction: Coupling of an Aryl Halide with (E)-(2-Cyclohexylvinyl)boronic acid.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

(E)-(2-Cyclohexylvinyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), (E)-(2-cyclohexylvinyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Subsequently, add the degassed solvents, toluene (5 mL) and water (1 mL).

-

Reaction Execution: The reaction mixture is heated to a reflux temperature of 100°C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired vinyl-substituted product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

literature review of vinylboronic acids in organic synthesis

Vinylboronic Acids in Organic Synthesis: A Technical Guide

Introduction

Vinylboronic acids and their corresponding esters have become indispensable reagents in modern organic synthesis. Their unique combination of stability and reactivity makes them versatile building blocks for constructing complex molecular architectures.[1] While stable enough for isolation and handling, they readily participate in a wide range of transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This utility is particularly significant in the fields of medicinal chemistry and drug discovery, where boronic acids are recognized as important pharmacophores.[3][4][5] Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA, highlighted the therapeutic potential of this class of compounds, spurring further research into their synthesis and application.[3][6] This guide provides an in-depth review of the synthesis of vinylboronic acids and their key applications, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis of Vinylboronic Acids and Esters

The accessibility of vinylboronic acids is crucial for their widespread use. Several reliable methods have been developed for their synthesis, with hydroboration of alkynes being one of the most common. Other significant methods include the Boron-Wittig reaction and Miyaura borylation.

Hydroboration of Alkynes

The addition of a boron-hydride bond across a carbon-carbon triple bond is a highly effective method for synthesizing vinylboronic esters. This reaction can be catalyzed by a variety of metals, or in some cases, proceed under metal-free conditions, often with high regio- and stereoselectivity.[7]

-

Metal-Catalyzed Hydroboration : A range of transition metals, including iron, silver, copper, and ruthenium, have been shown to catalyze the hydroboration of alkynes with pinacolborane (HBpin).[7] For instance, an iron complex with a pyrrolide-based PNP pincer ligand selectively produces (E)-vinylboronates.[7] Similarly, AgOAc catalyzes the anti-Markovnikov hydroboration of alkynes to yield (E)-alkenylboronate esters under ligand- and base-free conditions.[7] Zirconium-mediated hydroboration has also been shown to be a stereoselective method for this transformation.[8]

-

Metal-Free Hydroboration : Tropylium salts and carboxylic acids have been employed as catalysts for the direct hydroboration of alkynes with pinacolborane, avoiding the need for metal catalysts.[7] These methods exhibit broad functional group compatibility and provide the corresponding vinylboronates in very good yields.[7]

// Nodes Alkyne [label="Alkyne\n(Terminal or Internal)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBpin [label="Pinacolborane\n(HBpin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroboration [label="Hydroboration Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vinylboronate [label="(E)- or (Z)-Vinylboronate Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Alkyne -> Hydroboration; HBpin -> Hydroboration; Catalyst -> Hydroboration [label="Fe, Ag, Cu, Ru,\nZr, Tropylium Salt,\nCarboxylic Acid", fontcolor="#5F6368"]; Hydroboration -> Vinylboronate [label="High Regio- and\nStereoselectivity", fontcolor="#5F6368"]; } caption Workflow for the synthesis of vinylboronate esters via hydroboration.

Table 1: Selected Catalytic Systems for Alkyne Hydroboration

| Catalyst System | Alkyne Type | Selectivity | Key Features | Reference |

| Iron-PNP Pincer Complex | Terminal & Internal | High for (E)-isomer | Catalytic | [7] |

| AgOAc | Terminal | anti-Markovnikov, (E)-isomer | Ligand- and base-free | [7] |

| Tropylium Salts | Terminal & Internal | High | Metal-free | [7] |

| Carboxylic Acids | Terminal & Internal | Exclusive regio- and stereoselectivity | Metal-free, broad functional group tolerance | [7] |

| Ruthenium Hydride Pincer | Terminal | High for (Z)-isomer | Apparent trans-hydroboration | [7] |

Boron-Wittig Reaction

An alternative to alkyne hydroboration is the Boron-Wittig reaction, which constructs vinylboronates directly from aldehydes.[1] This highly stereoselective reaction utilizes stable and readily accessible 1,1-bis(pinacolboronates) and furnishes a variety of di- and trisubstituted vinyl boronate esters.[1] The reaction proceeds by deprotonation of the geminal bis(boronate), followed by addition to an aldehyde.[1] This method is particularly valuable as it provides access to vinylboronates from different starting materials than alkynes.[1]

Miyaura Borylation

The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with vinyl halides or triflates, known as Miyaura borylation, is another cornerstone for vinylboronate synthesis.[7] This reaction offers a direct route to functionalize existing vinyl systems with a boronate ester group, making it a powerful tool for substrate elaboration.[7][9]

II. Key Applications in Organic Synthesis

Vinylboronic acids are key intermediates that participate in a multitude of synthetic transformations. Their utility stems from the ability of the boronic acid moiety to be stereospecifically replaced by a range of substituents.

// Central Node VBA [label="Vinylboronic Acid / Ester", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3];

// Application Nodes Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChanLam [label="Chan-Lam\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConjAdd [label="Conjugate\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Asymm [label="Asymmetric\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioorth [label="Bioorthogonal\nReactions (iEDDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Reactions\n(Diels-Alder, Petasis, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Nodes CC [label="C-C Bond Formation\n(Dienes, Styrenes, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CN [label="C-N / C-O Bond Formation\n(Enamides, Vinyl Ethers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NewStereo [label="Chiral Centers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeled [label="Labeled Biomolecules", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VBA -> Suzuki; VBA -> ChanLam; VBA -> ConjAdd; VBA -> Asymm; VBA -> Bioorth; VBA -> Other;

Suzuki -> CC; ChanLam -> CN; ConjAdd -> CC; Asymm -> NewStereo; Bioorth -> Labeled; } caption Major applications of vinylboronic acids in organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronic acids.[9][10] It involves a palladium-catalyzed cross-coupling between a vinylboronic acid and an aryl, heteroaryl, or vinyl halide/triflate to form a new carbon-carbon bond.[11] This reaction is fundamental to the synthesis of conjugated dienes, styrenes, and other complex unsaturated systems. The two seminal papers by Suzuki and Miyaura in 1979 described the cross-coupling of vinyl boronic acids with vinyl bromides and aryl halides with excellent stereoselectivity, retaining the double bond geometry.[12]

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)-X\n | \n L₂", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Transmetal [label="Transmetalation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Vinyl [label="R¹-Pd(II)-R²\n | \n L₂", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Input/Output Nodes ArylHalide [label="Aryl/Vinyl Halide\n(R¹-X)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VBA [label="Vinylboronic Acid\n(R²-B(OH)₂)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOEt, Cs₂CO₃)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(R¹-R²)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to define the cycle Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Transmetal -> PdII_Vinyl; PdII_Vinyl -> RedElim; RedElim -> Pd0 [label=" Catalyst\n Regeneration", fontcolor="#5F6368"];

// Edges for inputs and outputs ArylHalide -> OxAdd; VBA -> Transmetal; Base -> Transmetal; RedElim -> Product; } caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Examples of Suzuki-Miyaura Coupling with Vinylboronic Acids

| Vinylboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |

| (E)-1-Hexenylboronic acid | Iodobenzene | Pd(OAc)₂ | K₃PO₄ | 95 | [13] |

| Vinylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | CsF | >95 | [14] |

| (E)-Styrylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | NaOEt | 87 | [12] |

| Vinylboronic acid | 3-Chlorocyclohexene | [Rh(cod)(OH)]₂ / BINAP | Cs₂CO₃ | 83 (97% ee) | [10] |

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds.[15][16] It typically involves a copper-catalyzed reaction between a boronic acid and an N-H or O-H containing compound, such as an amine, amide, or alcohol.[2][15] The use of vinylboronic acids in this reaction allows for the direct and mild synthesis of enamides and vinyl ethers, which are important structural motifs in many biologically active molecules.[17] The reaction conditions are often mild, proceeding at room temperature and open to the air.[16][17]

Asymmetric Synthesis

Vinylboronic esters are valuable precursors in asymmetric synthesis. Chiral secondary organoboronates, which are not readily accessible through alkene hydroboration, can be synthesized via methods like the Rh-catalyzed enantioselective hydrogenation of vinyl boronates.[18] Furthermore, the use of chiral ligands in transition metal-catalyzed reactions involving vinylboronates allows for the construction of chiral centers with high enantioselectivity.[10][19] For example, rhodium-catalyzed asymmetric Suzuki-Miyaura coupling of vinylboronic acids with cyclic allyl chlorides can generate products with high enantiomeric excess.[10] The development of catalytic asymmetric hydroboration (CAHB) has also expanded the toolkit for preparing functionalized chiral boronic esters.[20]

Bioorthogonal Chemistry

A more recent application of vinylboronic acids is in the field of bioorthogonal chemistry.[21] They have been identified as efficient, non-strained reactants for the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[22] This reaction is fast, selective, and can be performed in aqueous environments and even in living cells for labeling biomolecules.[21][22] The small size, stability, and hydrophilic nature of vinylboronic acids make them particularly attractive for these biological applications.[21]

III. Experimental Protocols for Key Reactions

Protocol 1: Iron-Catalyzed Hydroboration of an Alkyne

(Based on methodology described in Greenhalgh & Thomas, 2013)

-

Materials : Anhydrous solvent (e.g., THF), terminal alkyne (1.0 mmol), pinacolborane (HBpin, 1.1 mmol), FeCl₂ (0.01 mmol, 1 mol%), specified ligand (e.g., terpyridine derivative, 0.01 mmol, 1 mol%), and n-BuLi (0.03 mmol, 3 mol%).

-

Procedure :

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add FeCl₂ (1 mol%) and the ligand (1 mol%).

-

Add anhydrous THF, followed by the addition of n-BuLi (3 mol%) to activate the pre-catalyst. Stir for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.0 mmol) to the solution.

-

Add pinacolborane (1.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (e.g., 1 hour). Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding a few drops of water or saturated NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired vinyl boronic ester.

-

Protocol 2: Suzuki-Miyaura Coupling of a Vinylboronic Acid

(Based on methodology described by Suzuki & Miyaura, 1979)[12]

-

Materials : Anhydrous solvent (e.g., benzene or THF), aryl halide (1.0 mmol), vinylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.01-0.03 mmol, 1-3 mol%), and aqueous base (e.g., 2M NaOEt or Na₂CO₃).

-

Procedure :

-

To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), vinylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (1-3 mol%).

-

Add the anhydrous solvent (e.g., benzene).

-

Add the aqueous base solution (e.g., 2M NaOEt).

-

Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the cross-coupled product.

-

Protocol 3: Copper-Catalyzed N-Vinylation (Chan-Lam Coupling)

(Based on methodology described by Lam et al.)[2][17]

-

Materials : Solvent (e.g., CH₂Cl₂), amine or amide (1.0 mmol), vinylboronic acid (1.5-2.0 mmol), Cu(OAc)₂ (1.0-2.0 mmol), and a base such as pyridine or triethylamine (2.0 mmol).

-

Procedure :

-

In a flask open to the air, dissolve the amine or amide substrate (1.0 mmol) in the solvent (e.g., CH₂Cl₂).

-

Add the vinylboronic acid (1.5-2.0 mmol), Cu(OAc)₂ (1.0-2.0 mmol), and the base (e.g., pyridine, 2.0 mmol).

-

Stir the resulting mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-vinylated product.

-

IV. Conclusion

Vinylboronic acids and their esters have firmly established themselves as powerful and versatile intermediates in organic synthesis. The development of diverse and efficient synthetic routes, particularly through catalytic hydroboration, has made them readily available. Their applications, spearheaded by the Nobel Prize-winning Suzuki-Miyaura coupling, have expanded to include C-N and C-O bond formation, asymmetric synthesis, and cutting-edge bioorthogonal labeling. For researchers in academia and industry, particularly in drug development, a thorough understanding of the synthesis and reactivity of vinylboronic acids is essential for the design and execution of innovative synthetic strategies to access novel and complex molecules. Future advancements will likely focus on developing even more selective and sustainable catalytic methods for their synthesis and expanding their application in new and challenging chemical transformations.

References

- 1. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. [PDF] Zr-Mediated hydroboration: stereoselective synthesis of vinyl boronic esters | Semantic Scholar [semanticscholar.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chan-Lam Coupling [organic-chemistry.org]

- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 17. marmacs.org [marmacs.org]

- 18. pure.hud.ac.uk [pure.hud.ac.uk]

- 19. scispace.com [scispace.com]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of (2-Cyclohexylvinyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclohexylvinyl)boronic acid is an important organoboron compound utilized in various chemical syntheses, including palladium-catalyzed cross-coupling reactions.[1] A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This technical guide addresses the current landscape of solubility data for (2-Cyclohexylvinyl)boronic acid. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for solubility determination, discusses expected solubility trends based on the behavior of analogous boronic acids, and presents visual workflows to guide laboratory practice.

Introduction to (2-Cyclohexylvinyl)boronic Acid

(2-Cyclohexylvinyl)boronic acid, with the chemical formula C₈H₁₅BO₂ and a molecular weight of 154.01 g/mol , is a versatile reagent in organic chemistry.[1] Its utility in Suzuki-Miyaura coupling and other transition-metal-catalyzed reactions underscores the importance of its physicochemical properties, among which solubility is a key parameter for process development and scale-up.

Expected Solubility Profile

While specific quantitative solubility data for (2-Cyclohexylvinyl)boronic acid is not extensively documented, general principles governing the solubility of boronic acids can provide valuable insights.[2] Boronic acids, in general, exhibit a tendency to be more soluble in polar organic solvents due to the presence of hydroxyl groups capable of hydrogen bonding.[2] The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the nature of the organic substituent.[3] The esterification of boronic acids typically enhances their solubility in organic solvents compared to the parent acids.[4]

Based on the behavior of structurally related compounds like phenylboronic acid, the following table summarizes the expected qualitative solubility of (2-Cyclohexylvinyl)boronic acid in various classes of organic solvents.[5][6] It is crucial to note that these are estimations and experimental verification is required for precise quantitative data.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl ether | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. Phenylboronic acid exhibits high solubility in dipropyl ether.[5] |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are polar aprotic solvents that can engage in hydrogen bonding. Phenylboronic acid is highly soluble in acetone.[5] |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar protic solvents that can act as both hydrogen bond donors and acceptors, facilitating dissolution. |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform | Moderate | Phenylboronic acid has been shown to have moderate solubility in chloroform.[5] The polarity of these solvents allows for some interaction with the boronic acid functional group. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high dielectric constants and are excellent at solvating polar molecules. Qualitative data for other boronic acids suggests good solubility in DMSO.[2] |

| Hydrocarbons | Methylcyclohexane, Hexane, Toluene | Very Low | The nonpolar nature of hydrocarbon solvents makes them poor solvents for polar compounds like boronic acids. Phenylboronic acid exhibits very low solubility in methylcyclohexane.[5] |

Experimental Protocols for Solubility Determination

The absence of readily available data necessitates experimental determination of solubility. The following are detailed methodologies for two common and reliable techniques.

Dynamic (Synthetic) Method

This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating to determine the equilibrium solubility temperature for a given composition.[2][7]

Materials and Equipment:

-

(2-Cyclohexylvinyl)boronic acid

-

High-purity organic solvent of interest

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or turbidity sensor

-

Controlled temperature bath/circulator

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (2-Cyclohexylvinyl)boronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2]

-

Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the controlled temperature bath.[2]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or, more accurately, with a luminance probe that measures the intensity of a light beam passing through the solution.[7]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.[2]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, typically plotted as mole fraction versus temperature.

Workflow for the Dynamic Method:

Workflow for the dynamic method of solubility determination.

Isothermal Shake-Flask Method

This is a classical method for determining equilibrium solubility at a constant temperature.

Materials and Equipment:

-

(2-Cyclohexylvinyl)boronic acid

-

High-purity organic solvent of interest

-

Screw-cap vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UPLC-MS)[8]

Procedure:

-

Equilibration: Add an excess amount of (2-Cyclohexylvinyl)boronic acid to a vial containing a known volume or mass of the chosen organic solvent. The excess solid ensures that saturation is reached.

-

Agitation: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand in the temperature bath for a short time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent and analyze the concentration of (2-Cyclohexylvinyl)boronic acid using a pre-calibrated analytical method such as HPLC-UV.

-

Data Analysis: Calculate the solubility in units such as g/L, mg/mL, or molarity. The experiment should be repeated at least in triplicate for statistical validity.

Workflow for the Isothermal Shake-Flask Method:

Workflow for the isothermal shake-flask method.

Important Considerations for Boronic Acid Solubility Studies

Researchers should be aware of specific challenges associated with determining the solubility of boronic acids:

-

Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium is dependent on the solvent and temperature, which can complicate solubility measurements and lead to reproducibility issues.[3][5]

-

Moisture Sensitivity: Some boronic acids and the solvents used should be handled under inert and dry conditions to prevent hydrolysis and ensure accurate results.[4]

-

Solid-State Characterization: The solid form of the boronic acid used for solubility studies should be well-characterized (e.g., by PXRD, DSC) to ensure it is a single, stable polymorph.

Conclusion

While quantitative solubility data for (2-Cyclohexylvinyl)boronic acid in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to make informed solvent selections and to experimentally determine this critical parameter. The provided methodologies, derived from established practices for analogous compounds, offer a robust starting point for generating reliable and reproducible solubility data. Such data will be invaluable for the optimization of synthetic processes and the formulation of products involving (2-Cyclohexylvinyl)boronic acid.

References

- 1. trans-(2-シクロヘキシルビニル)ボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Crystal Structure of trans-(2-Cyclohexylvinyl)boronic acid: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, the single-crystal X-ray structure of trans-(2-Cyclohexylvinyl)boronic acid has not been publicly reported. This technical guide provides a summary of the available physicochemical data for the compound, a detailed, generalized protocol for determining the crystal structure of a small organic molecule such as a boronic acid, and an overview of its potential applications based on related compounds.

Physicochemical Properties

While the definitive crystal structure is not available, key physicochemical properties of trans-(2-Cyclohexylvinyl)boronic acid have been reported. These are crucial for researchers working with this compound in synthesis and drug discovery.

| Property | Value |

| Synonyms | (E)-(2-Cyclohexylvinyl)boronic acid, trans-(2-Cyclohexylethenyl)boronic acid |

| CAS Number | 37490-33-8[1] |

| Molecular Formula | C8H15BO2[1] |

| Molecular Weight | 154.01 g/mol [1] |

| Melting Point | 106-111 °C[1] |

| Appearance | Solid |

| SMILES | OB(O)/C=C/C1CCCCC1[1] |

| InChI | 1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+[1] |

Applications in Organic Synthesis

trans-(2-Cyclohexylvinyl)boronic acid is primarily utilized as a reactant in various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in medicinal chemistry for the construction of complex organic molecules. Notable applications include:

-

Suzuki-Miyaura Coupling: A versatile method for forming carbon-carbon bonds.

-

Asymmetric Ring-Opening Reactions: Catalyzed by chiral palladacycles to produce enantiomerically enriched products.

-

Asymmetric Suzuki-Miyaura Coupling: To create chiral molecules with high stereoselectivity.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a critical step in understanding its three-dimensional arrangement and intermolecular interactions. The primary technique for this is single-crystal X-ray diffraction. The following is a generalized experimental protocol that would be employed to determine the crystal structure of trans-(2-Cyclohexylvinyl)boronic acid.

1. Crystallization:

-

Objective: To grow a single, high-quality crystal suitable for X-ray diffraction.

-

Methodology:

-

Dissolve the purified trans-(2-Cyclohexylvinyl)boronic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, toluene, or a combination thereof).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion (either liquid-liquid or liquid-vapor), or slow cooling of a saturated solution.

-

The choice of solvent and technique is often determined empirically through screening various conditions.

-

2. Crystal Mounting and Data Collection:

-

Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

-

Methodology:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).

-

The mounted crystal is placed in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

3. Data Processing and Structure Solution:

-

Objective: To process the raw diffraction data and solve the crystal structure.

-

Methodology:

-

The collected diffraction images are integrated to determine the positions and intensities of the diffraction spots.

-

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

4. Structure Refinement and Validation:

-

Objective: To refine the initial structural model and validate its correctness.

-

Methodology:

-

The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for any inconsistencies.

-

The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.

-

Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure is outlined in the diagram below.

References

Navigating the Unknown: A Technical Safety Guide for (2-Cyclohexylvinyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. The available data for trans-(2-Cyclohexylvinyl)boronic acid is summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅BO₂ | [2] |

| Molecular Weight | 154.01 g/mol | [2] |

| CAS Number | 37490-33-8 | [2] |

| Appearance | Solid | N/A |

| Melting Point | 106-111 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | No data available | N/A |

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for (2-Cyclohexylvinyl)boronic acid, a risk assessment must be based on the potential hazards associated with the boronic acid class of compounds and the general principles of handling chemicals with unknown toxicity.

General Hazards of Boronic Acids

While (2-Cyclohexylvinyl)boronic acid itself is not classified as hazardous, other boronic acids are known to cause skin and eye irritation. Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.

| Potential Hazard | Precautionary Measures |

| Skin Irritation | Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat. |

| Eye Irritation | Avoid contact with eyes. Wear safety glasses with side shields or chemical splash goggles. |

| Respiratory Tract Irritation | Avoid inhaling dust. Handle in a well-ventilated area or a fume hood. |

| Unknown Chronic Effects | Due to the lack of long-term toxicity data, minimize exposure to the lowest reasonably achievable level. |

Experimental Workflow for Handling Chemicals with Unknown Toxicity

The following diagram illustrates a standard workflow for handling a chemical with unknown toxicological properties, such as (2-Cyclohexylvinyl)boronic acid. Adherence to this workflow minimizes the risk of exposure and ensures a safe laboratory environment.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the unknown nature of the hazards associated with (2-Cyclohexylvinyl)boronic acid, the following protocols are recommended to ensure personnel safety.

Engineering Controls

-

Ventilation: All handling of solid (2-Cyclohexylvinyl)boronic acid that could generate dust, and all manipulations of its solutions, should be conducted in a properly functioning chemical fume hood.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram provides a decision-making framework for selecting PPE when handling chemicals of unknown toxicity.

-

Eye and Face Protection: At a minimum, safety glasses with side shields should be worn. When there is a potential for splashing, chemical splash goggles are required. A face shield worn over safety glasses or goggles is recommended for larger-scale operations.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn when handling the compound. A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.

Handling Procedures

-

Avoid the creation of dust when handling the solid material.

-

Use a spatula or other appropriate tools for transferring the solid.

-

Ensure all containers are clearly labeled.

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

The recommended storage temperature is between 2-8°C.[2]

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Leak Procedures

-

Small spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.

-

Large spills: For larger spills, evacuate the area and contact the appropriate emergency response team.

Waste Disposal

All waste containing (2-Cyclohexylvinyl)boronic acid should be treated as hazardous waste.

-

Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Conclusion

While (2-Cyclohexylvinyl)boronic acid is a useful chemical reagent, the lack of specific toxicological data demands a high level of caution. By adhering to the principles of handling chemicals with unknown toxicity, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (2-Cyclohexylvinyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. These application notes provide a detailed overview and experimental protocols for the use of (2-Cyclohexylvinyl)boronic acid in Suzuki-Miyaura coupling reactions, a valuable transformation for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The reaction's versatility stems from the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.

Applications in Organic Synthesis

The Suzuki-Miyaura coupling of (2-Cyclohexylvinyl)boronic acid is a versatile method for the synthesis of substituted stilbene derivatives and other vinyl-containing compounds. These structural motifs are present in a variety of biologically active molecules and advanced materials. The reaction's tolerance of a wide range of functional groups makes it a highly valuable tool in medicinal chemistry and materials science.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of (2-Cyclohexylvinyl)boronic acid with aryl or vinyl halides/triflates is dependent on the careful selection of several reaction parameters:

-

Palladium Catalyst: Palladium complexes are the most widely used catalysts for this reaction. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, including those with less reactive aryl chlorides, catalyst systems employing bulky and electron-rich phosphine ligands are often more effective.[2][3][4]

-

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For couplings involving vinylboronic acids, phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald-type ligands (e.g., SPhos, XPhos) have proven to be effective.[4]

-

Base: A base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.

-

Solvent: The reaction is typically carried out in a variety of organic solvents, often with the addition of water. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), frequently in a mixture with water.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of (2-Cyclohexylvinyl)boronic acid with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of (2-Cyclohexylvinyl)boronic acid with an aryl bromide using a common palladium catalyst and base.

Reaction Scheme:

Materials:

-

(2-Cyclohexylvinyl)boronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), (2-Cyclohexylvinyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

-